![molecular formula C20H28N2O5 B12277491 Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate](/img/structure/B12277491.png)
Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a Boc-protected amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate typically involves multiple steps. One common route starts with the protection of the pyrrolidine nitrogen using a Boc (tert-butoxycarbonyl) group. This is followed by the coupling of the Boc-protected pyrrolidine with a suitable carboxylic acid derivative, such as an activated ester or acid chloride, under basic conditions. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors.
Medicine: Investigated for its potential as a drug candidate due to its structural features.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amine group that interacts with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate
- Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-(4-methoxyphenyl)propanoate
- Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-(4-chlorophenyl)propanoate
Uniqueness
This compound is unique due to its specific combination of a Boc-protected pyrrolidine ring and a phenyl group. This structure provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C20H28N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
tert-butyl 2-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(25)22-12-8-11-16(22)17(23)21-15(18(24)26-4)13-14-9-6-5-7-10-14/h5-7,9-10,15-16H,8,11-13H2,1-4H3,(H,21,23) |
InChI Key |
XYLTWJZHTZTSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


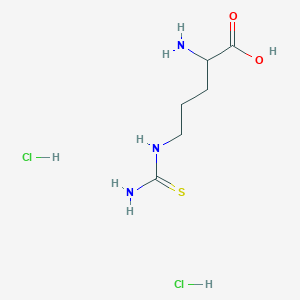
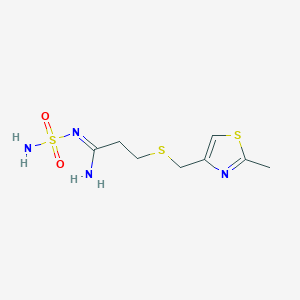
![5-chloro-N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12277414.png)
![10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12277419.png)
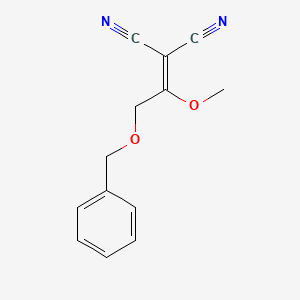
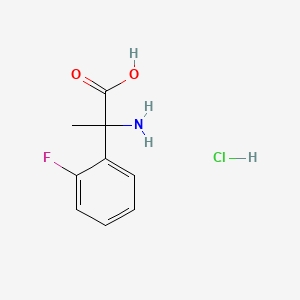
![Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]-](/img/structure/B12277435.png)
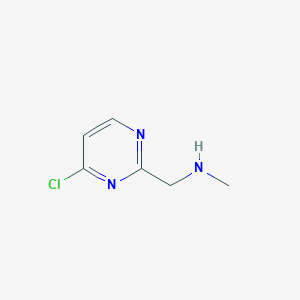
![2-(1H-1,3-benzodiazol-1-yl)-1-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12277440.png)



![5-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12277477.png)
![(S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12277480.png)
